({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: is a complex organic compound characterized by its unique structural features. This compound contains a benzene ring substituted with an ethynyl group and a dimethyl(oxo)-lambda~6~-sulfanylidene amino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene typically involves multi-step organic reactions One common approach is the reaction of benzene derivatives with ethynylating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted benzene derivatives. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of ({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Sulfur-containing benzene derivatives: Compounds like thiophenol and benzothiazole share structural similarities.
Ethynyl-substituted benzenes: Compounds such as phenylacetylene and ethynylbenzene have similar ethynyl groups.
Uniqueness
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the dimethyl(oxo)-lambda~6~-sulfanylidene amino group differentiates it from other sulfur-containing and ethynyl-substituted benzene derivatives, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
86734-33-0 |
---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
dimethyl-oxo-(2-phenylethynylimino)-λ6-sulfane |
InChI |
InChI=1S/C10H11NOS/c1-13(2,12)11-9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
ZTEZBXVGUPALRI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC#CC1=CC=CC=C1)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.